molecular formula C14H17FO4 B8430985 2-[(4-Fluorophenyl)methyl]heptanedioic acid CAS No. 89445-56-7

2-[(4-Fluorophenyl)methyl]heptanedioic acid

Cat. No.: B8430985
CAS No.: 89445-56-7
M. Wt: 268.28 g/mol
InChI Key: MYUCWWQKEMHXQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Fluorophenyl)methyl]heptanedioic acid is a useful research compound. Its molecular formula is C14H17FO4 and its molecular weight is 268.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

89445-56-7

Molecular Formula

C14H17FO4

Molecular Weight

268.28 g/mol

IUPAC Name

2-[(4-fluorophenyl)methyl]heptanedioic acid

InChI

InChI=1S/C14H17FO4/c15-12-7-5-10(6-8-12)9-11(14(18)19)3-1-2-4-13(16)17/h5-8,11H,1-4,9H2,(H,16,17)(H,18,19)

InChI Key

MYUCWWQKEMHXQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(CCCCC(=O)O)C(=O)O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

19.2 g of 2-oxocyclohexanecarboxylic acid ethyl ester, 21.4 g of p-fluorobenzyl bromide, 7.7 g of sodium ethoxide and 200 ml of ethanol were mixed together to form a mixture which was refluxed for 2 hours, incorporated with 500 ml of water and subjected to extraction with ethyl ether. The resulting ether layer was freed of the ether to obtain a residue. The thus obtained residue was dissolved in 500 ml of 70% ethanol, incorporated with 16.1 g of potassium hydroxide, refluxed for 3 hours and hydrolyzed to obtain 26.5 g of 1-(4-fluorobenzyl)-1,5-pentane dicarboxylic acid having a melting point of 80°-81° C. in the colorless needle form. 26 g of the thus obtained compound in the needle form and 300 g of polyphosphoric acid were mixed together to form a mixture which was agitated at 100° C. for 3 hours. After the end of the reaction, the resulting reaction mixture was incorporated with iced water and subjected to extraction with ethyl acetate. The organic layer was washed with water, dehydrated and freed of the solvent by distilling it off, thereby to obtain a residue. The thus obtained residue was recrystallized from isopropyl ether to obtain 18.2 g of 6-fluoro-1-oxo-2,3-dihydro-2-indene valeric acid in the colorless platy form.
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
21.4 g
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
16.1 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

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